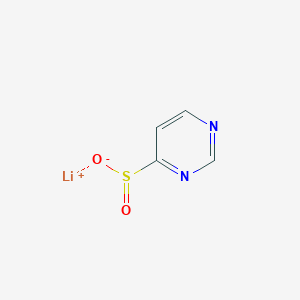
Lithiumpyrimidine-4-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithiumpyrimidine-4-sulfinate is a chemical compound that has garnered interest in various fields of research due to its unique properties and potential applications. This compound is a lithium salt of pyrimidine-4-sulfinate, which is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithiumpyrimidine-4-sulfinate typically involves the reaction of pyrimidine-4-sulfinic acid with a lithium base. One common method is to dissolve pyrimidine-4-sulfinic acid in an appropriate solvent, such as water or ethanol, and then add lithium hydroxide or lithium carbonate to the solution. The reaction is usually carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the residue.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
化学反应分析
Types of Reactions
Lithiumpyrimidine-4-sulfinate can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine-4-sulfonate.
Reduction: It can be reduced to form pyrimidine-4-thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Pyrimidine-4-sulfonate
Reduction: Pyrimidine-4-thiol
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Lithiumpyrimidine-4-sulfinate has found applications in several areas of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrimidine derivatives are known for their therapeutic potential, and this compound is being explored for its use in drug development.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of lithiumpyrimidine-4-sulfinate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Lithiumpyrimidine-4-sulfinate can be compared with other similar compounds, such as:
Pyrimidine-4-sulfonate: An oxidized form with different reactivity and applications.
Pyrimidine-4-thiol: A reduced form with distinct chemical properties.
Sulfonimidates: Another class of sulfur-containing compounds with unique applications in organic synthesis.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile reagent in various chemical transformations.
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biological studies, and material science. Continued research into its applications and mechanisms of action will likely uncover even more uses for this versatile compound.
属性
分子式 |
C4H3LiN2O2S |
|---|---|
分子量 |
150.1 g/mol |
IUPAC 名称 |
lithium;pyrimidine-4-sulfinate |
InChI |
InChI=1S/C4H4N2O2S.Li/c7-9(8)4-1-2-5-3-6-4;/h1-3H,(H,7,8);/q;+1/p-1 |
InChI 键 |
DCLFAXUBEBNHCP-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=CN=CN=C1S(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


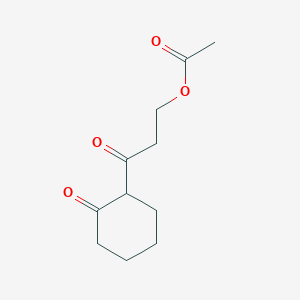
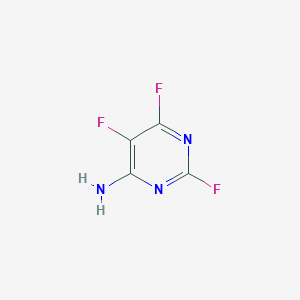
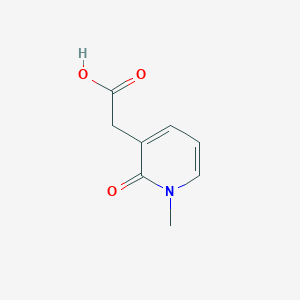
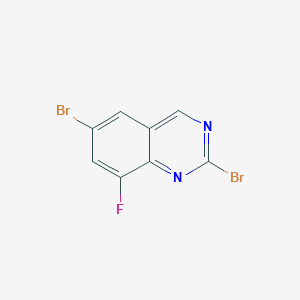
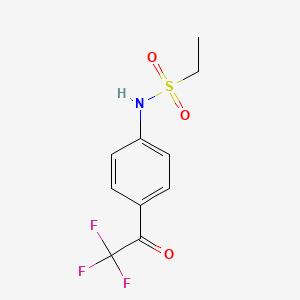
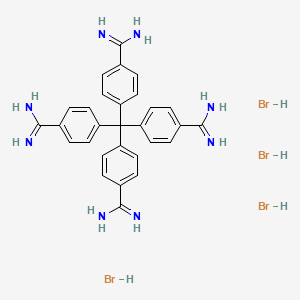
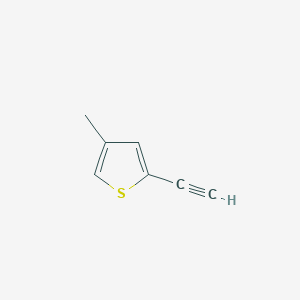


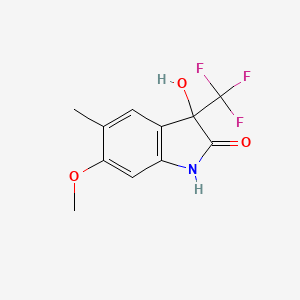
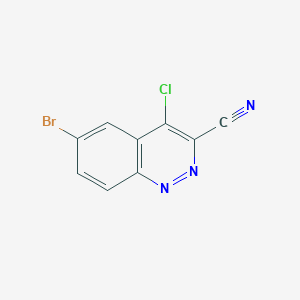
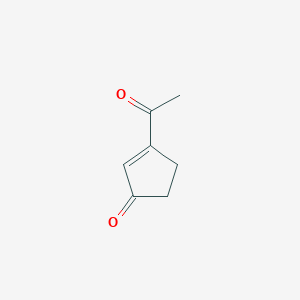
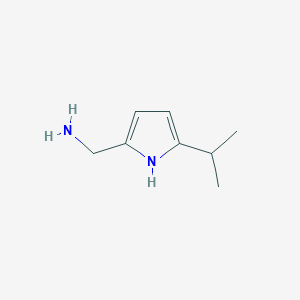
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
